molecular formula C3H7O6P-2 B1227032 Glycerol 2-phosphate

Glycerol 2-phosphate

Cat. No.: B1227032
M. Wt: 170.06 g/mol
InChI Key: DHCLVCXQIBBOPH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

It is a non-chiral isomer of glycerol phosphate and is less common compared to glycerol 1-phosphate and glycerol 3-phosphate . This compound is significant in various biochemical processes and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycerol 2-phosphate can be synthesized through the esterification of glycerol with phosphoric acid. The process involves the following steps:

    Reactants: Glycerol and phosphoric acid.

    Reaction Conditions: The reaction is carried out at a temperature range of 120-145°C and a pressure of 0.4-0.5 MPa.

    Procedure: Phosphoric acid and glycerol are mixed in an esterification reactor, followed by the addition of sodium carbonate. The mixture is then subjected to steam to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes:

Chemical Reactions Analysis

Types of Reactions: Glycerol 2-phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Glycerol 2-phosphate exerts its effects through various biochemical pathways. It acts as a substrate for enzymes involved in metabolic processes, such as triosephosphate isomerase. This enzyme catalyzes the conversion of this compound to glyceraldehyde 3-phosphate, which is further metabolized in glycolysis or gluconeogenesis . The compound also interacts with other enzymes and proteins, influencing cellular functions and metabolic pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

1,3-dihydroxypropan-2-yl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O6P/c4-1-3(2-5)9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8)/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCLVCXQIBBOPH-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)OP(=O)([O-])[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7O6P-2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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